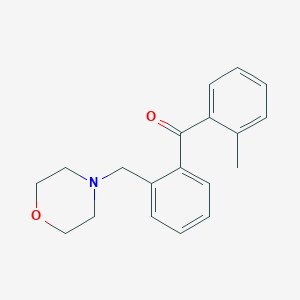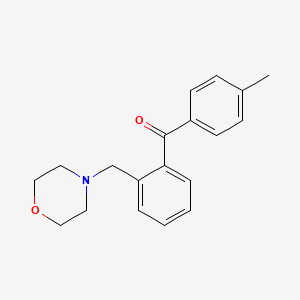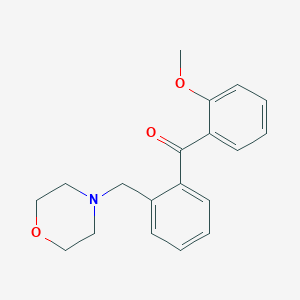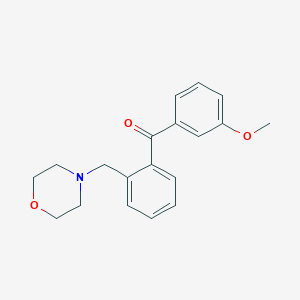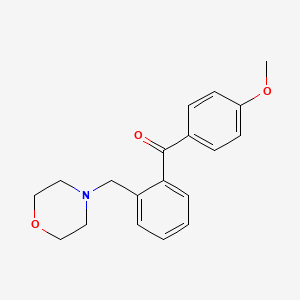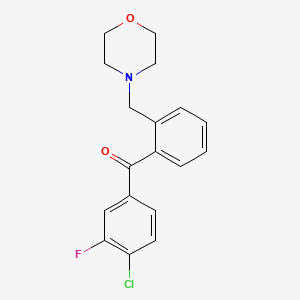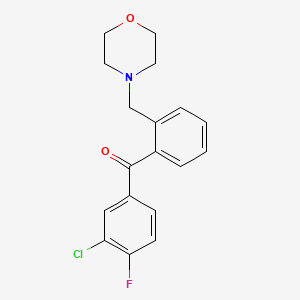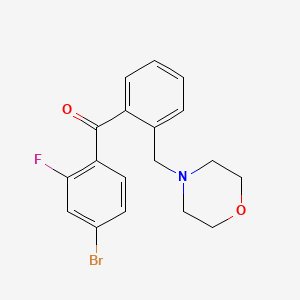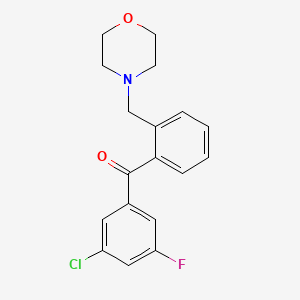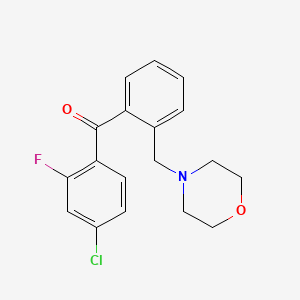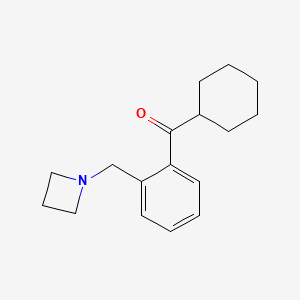
2-(Azetidinomethyl)phenyl cyclohexyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azetidinomethyl)phenyl cyclohexyl ketone, also known as 2-AMPCK, is a cyclic ketone compound that has a wide range of applications in scientific research. It is a useful tool for biochemists and physiologists as it can be used to study the biochemical and physiological effects of various substances.
Applications De Recherche Scientifique
Catalytic Oxidation Processes
Cyclohexane oxidation is a pivotal chemical reaction for producing cyclohexanol and cyclohexanone, collectively known as ketone-alcohol (KA) oil, which are crucial precursors for nylon production. Research highlights the effectiveness of metal and metal oxide-loaded silica catalysts in cyclohexane oxidation, offering high selectivity for KA oil and conversion rates. Gold nanoparticles supported on silica have shown high selectivity and conversion efficiency. Additionally, the use of hydrochloric acid as an additive significantly enhances the photocatalytic oxidation efficiency of cyclohexane, with water on the catalyst surface boosting photocatalyst reactivity by facilitating hydroxyl radical generation (Abutaleb & Ali, 2021).
Organic Synthesis
Metal cation-exchanged clays, such as montmorillonite and synthetic mica, have been utilized as catalysts in various organic syntheses, including the Friedel-Crafts alkylation and the aromatic alkylation of phenol with ketones. These processes are key for producing compounds like raspberry ketone and bisphenols. The clay catalysts can be regenerated and reused, offering a sustainable approach to organic synthesis (Tateiwa & Uemura, 1997).
Enzymatic Reactions for Chiral Compounds
Cyclohexanone monooxygenase from Acinetobacter sp. catalyzes the Baeyer-Villiger oxidations of various ketones to lactones, which are valuable chiral building blocks. This enzyme has been applied in kinetically resolving racemic 2- and 3-substituted cyclohexanones, providing a simple route to optically pure lactones. The enzyme's application has been optimized by expressing it in baker's yeast, allowing for its use in Baeyer-Villiger oxidations without the need for purified enzyme or handling pathogenic strains (Stewart, 1998).
Green Chemistry for Perfumes and Flavors
Heterogeneous chemical catalysis plays a significant role in developing green and clean processes for synthesizing perfumes and flavor compounds. Various catalysts have been explored for reactions like esterification, isomerization, and oxidation to produce key aromatic compounds with high yield and environmental sustainability. This approach emphasizes pollution-free and cost-effective synthesis methods for the industry (Yadav, 2020).
Propriétés
IUPAC Name |
[2-(azetidin-1-ylmethyl)phenyl]-cyclohexylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c19-17(14-7-2-1-3-8-14)16-10-5-4-9-15(16)13-18-11-6-12-18/h4-5,9-10,14H,1-3,6-8,11-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNDPSHPXNMOCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC=CC=C2CN3CCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643736 |
Source


|
| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(cyclohexyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azetidinomethyl)phenyl cyclohexyl ketone | |
CAS RN |
898755-50-5 |
Source


|
| Record name | [2-(1-Azetidinylmethyl)phenyl]cyclohexylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898755-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(cyclohexyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-oxo-6-[3-(3-pyrrolinomethyl)phenyl]hexanoate](/img/structure/B1327229.png)
